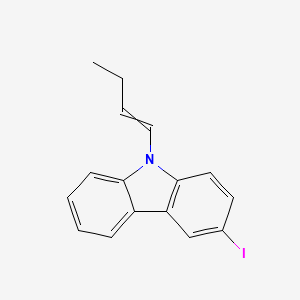
9-(But-1-EN-1-YL)-3-iodo-9H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(But-1-EN-1-YL)-3-iodo-9H-carbazole: is an organic compound that belongs to the carbazole family. Carbazoles are heterocyclic aromatic compounds known for their diverse applications in organic electronics, pharmaceuticals, and materials science. The presence of the but-1-en-1-yl and iodo substituents on the carbazole core enhances its reactivity and potential utility in various chemical transformations and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(But-1-EN-1-YL)-3-iodo-9H-carbazole typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the carbazole core. This can be achieved through various methods, including the cyclization of biphenylamine derivatives.
Alkenylation: The but-1-en-1-yl group is introduced through a palladium-catalyzed Heck reaction, where the iodo-carbazole reacts with but-1-ene in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
9-(But-1-EN-1-YL)-3-iodo-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the iodo group to other functional groups such as hydrogen or alkyl groups.
Substitution: The iodo group can be substituted with other nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted carbazole derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
9-(But-1-EN-1-YL)-3-iodo-9H-carbazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 9-(But-1-EN-1-YL)-3-iodo-9H-carbazole involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, leading to biological effects.
Pathways: It may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, and differentiation.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- (E)-but-1-en-1-ylbenzene
Uniqueness
9-(But-1-EN-1-YL)-3-iodo-9H-carbazole is unique due to the presence of both the but-1-en-1-yl and iodo substituents on the carbazole core. This combination enhances its reactivity and potential for diverse applications in various fields.
Properties
CAS No. |
94769-48-9 |
|---|---|
Molecular Formula |
C16H14IN |
Molecular Weight |
347.19 g/mol |
IUPAC Name |
9-but-1-enyl-3-iodocarbazole |
InChI |
InChI=1S/C16H14IN/c1-2-3-10-18-15-7-5-4-6-13(15)14-11-12(17)8-9-16(14)18/h3-11H,2H2,1H3 |
InChI Key |
NPBLSXHASQPDSA-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CN1C2=C(C=C(C=C2)I)C3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[Dodecyl(methyl)amino]propanenitrile](/img/structure/B14344979.png)
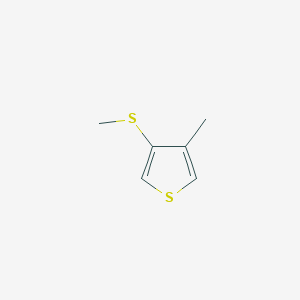
![2-[(Trimethylstannyl)methyl]benzene-1-sulfonamide](/img/structure/B14344989.png)
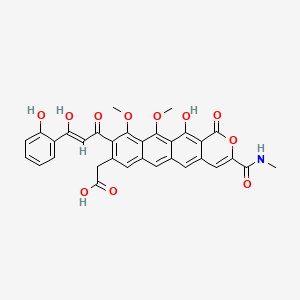
![1-[(2,3-Dihydro-1,4-benzodithiin-2-yl)methyl]piperidine](/img/structure/B14345005.png)
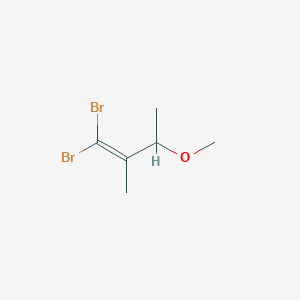
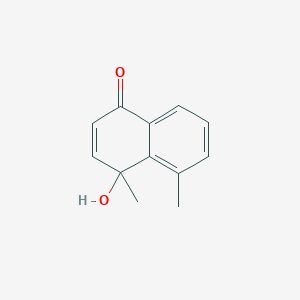

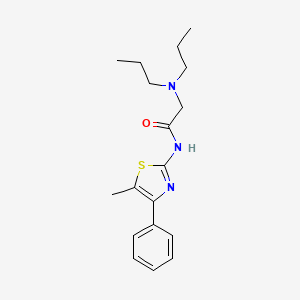
![3,5-Bis[2-(methylcarbamothioyl)hydrazinylidene]pentanoic acid](/img/structure/B14345036.png)
![1-[(Butan-2-yl)oxy]pentane](/img/structure/B14345042.png)
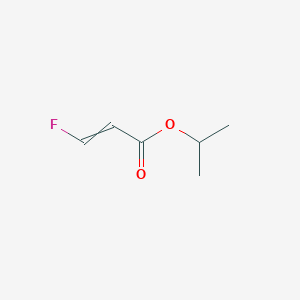
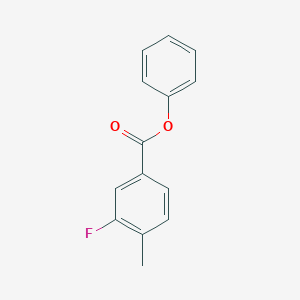
![N-[2-(Dihexadecylamino)ethyl]acetamide](/img/structure/B14345065.png)
